molecular formula C10H17NO2 B13163535 4-[1-(Aminomethyl)cyclopropyl]-4-hydroxycyclohexan-1-one

4-[1-(Aminomethyl)cyclopropyl]-4-hydroxycyclohexan-1-one

Katalognummer: B13163535
Molekulargewicht: 183.25 g/mol
InChI-Schlüssel: KSYOOJOBIPALPT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-[1-(Aminomethyl)cyclopropyl]-4-hydroxycyclohexan-1-one is a complex organic compound characterized by a cyclopropyl group attached to an aminomethyl moiety, and a hydroxy group on a cyclohexanone ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-[1-(Aminomethyl)cyclopropyl]-4-hydroxycyclohexan-1-one typically involves multi-step organic reactions. One common method involves the cyclization of a precursor compound containing the necessary functional groups. The reaction conditions often require specific catalysts and solvents to facilitate the formation of the cyclopropyl and hydroxy groups.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced catalytic systems and controlled reaction environments to minimize by-products and maximize efficiency.

Analyse Chemischer Reaktionen

Types of Reactions

4-[1-(Aminomethyl)cyclopropyl]-4-hydroxycyclohexan-1-one can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The carbonyl group can be reduced to form an alcohol.

    Substitution: The aminomethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group can yield a ketone, while reduction of the carbonyl group can produce an alcohol.

Wissenschaftliche Forschungsanwendungen

4-[1-(Aminomethyl)cyclopropyl]-4-hydroxycyclohexan-1-one has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.

    Industry: It may be used in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 4-[1-(Aminomethyl)cyclopropyl]-4-hydroxycyclohexan-1-one involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds with biological molecules, while the cyclopropyl and hydroxy groups can participate in various chemical interactions. These interactions can modulate the activity of enzymes and receptors, leading to specific biological effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    4-Hydroxycyclohexanone: Lacks the aminomethyl and cyclopropyl groups.

    Cyclopropylamine: Contains the cyclopropyl and aminomethyl groups but lacks the hydroxy group.

    Cyclohexanone: Lacks both the aminomethyl and hydroxy groups.

Uniqueness

4-[1-(Aminomethyl)cyclopropyl]-4-hydroxycyclohexan-1-one is unique due to the combination of its functional groups, which confer specific chemical and biological properties. This makes it a valuable compound for research and industrial applications.

Eigenschaften

Molekularformel

C10H17NO2

Molekulargewicht

183.25 g/mol

IUPAC-Name

4-[1-(aminomethyl)cyclopropyl]-4-hydroxycyclohexan-1-one

InChI

InChI=1S/C10H17NO2/c11-7-9(5-6-9)10(13)3-1-8(12)2-4-10/h13H,1-7,11H2

InChI-Schlüssel

KSYOOJOBIPALPT-UHFFFAOYSA-N

Kanonische SMILES

C1CC(CCC1=O)(C2(CC2)CN)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.